molecular formula C8H4F3NO3 B14848696 6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B14848696
M. Wt: 219.12 g/mol
InChI Key: HQWVXBANOUNFQY-UHFFFAOYSA-N
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Description

6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H4F3NO3. This compound is characterized by the presence of a formyl group, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene followed by formylation and carboxylation reactions. The reaction conditions typically involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include 6-carboxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, 6-hydroxymethyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins .

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

6-formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)4-1-5(3-13)12-6(2-4)7(14)15/h1-3H,(H,14,15)

InChI Key

HQWVXBANOUNFQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(=O)O)C(F)(F)F

Origin of Product

United States

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